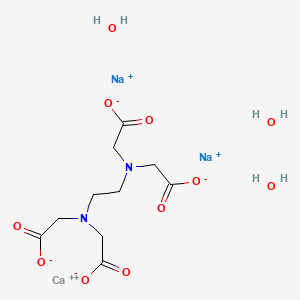

Edetate calcium disodium trihydrate

Description

Properties

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;+2;2*+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLGJDRDNVYESE-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaN2Na2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23411-34-9 | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate calcium disodium trihydrate is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of edetate calcium disodium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

Edetate calcium disodium trihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions

The common reagents involved in the chelation process include metal ions such as lead, zinc, cadmium, and mercury. The reactions usually occur in aqueous solutions under neutral to slightly alkaline conditions .

Major Products Formed

The major products formed from these reactions are the metal-EDTA complexes, which are water-soluble and can be excreted from the body. For example, when edetate calcium disodium reacts with lead ions, it forms a lead-EDTA complex that is excreted in the urine .

Scientific Research Applications

Medical Applications

Lead Poisoning Treatment

The primary medical application of edetate calcium disodium is in the treatment of lead poisoning. It works by binding to lead ions in the bloodstream, facilitating their excretion through urine. This chelation therapy is critical for patients with acute and chronic lead exposure, effectively reducing blood lead levels and associated toxicity symptoms .

Other Metal Toxicities

In addition to lead, edetate calcium disodium can also be used to treat mercury poisoning and other heavy metal toxicities. Its ability to bind various divalent and trivalent metal ions makes it a valuable tool in toxicology .

Pharmaceutical Formulations

Calcium disodium EDTA is employed as a stabilizer in pharmaceutical formulations. It helps maintain the efficacy of active ingredients by sequestering metal ions that could catalyze degradation reactions .

Anticoagulant Properties

This compound is also utilized as an anticoagulant in laboratory settings. By chelating calcium ions, it prevents blood coagulation during in vitro testing .

Industrial Applications

Food Preservation

In the food industry, edetate calcium disodium serves as a preservative and stabilizer. It is commonly found in salad dressings, canned vegetables, and soft drinks, where it helps prevent discoloration and flavor deterioration by binding metal ions that could otherwise catalyze spoilage reactions .

| Food Product | Function of EDTA |

|---|---|

| Salad dressings | Prevents oxidation |

| Canned vegetables | Maintains color and flavor |

| Soft drinks | Prevents benzene formation |

Cosmetics and Personal Care Products

The cosmetic industry utilizes edetate calcium disodium for its ability to enhance product stability and performance. It prevents metal ion accumulation on skin and hair, improving the efficacy of cleansing products such as shampoos and lotions .

Environmental Applications

Soil Remediation

Calcium disodium EDTA has applications in environmental science, particularly in soil remediation efforts. It is used to extract heavy metals from contaminated soils by forming soluble complexes that can be washed away or further treated .

Case Study 1: Lead Poisoning Treatment

A clinical study involving patients with chronic lead exposure demonstrated that treatment with edetate calcium disodium significantly reduced blood lead levels within a few days of administration. Patients reported improved neurological function post-treatment, highlighting the compound's effectiveness in reversing lead toxicity effects .

Case Study 2: Food Safety

Research on food products containing edetate calcium disodium showed that its use effectively inhibited microbial growth while maintaining sensory qualities such as taste and color. This has led to its widespread acceptance as a safe food additive in various jurisdictions .

Mechanism of Action

Edetate calcium disodium trihydrate exerts its effects through chelation. It binds to metal ions, forming stable, water-soluble complexes that are excreted from the body via the kidneys. The chelation process involves the displacement of calcium ions by more toxic metal ions, such as lead, which are then excreted in the urine . This reduces the concentration of toxic metals in the body and mitigates their harmful effects .

Comparison with Similar Compounds

Research and Clinical Implications

- Lead Poisoning : this compound remains first-line for severe lead toxicity, with studies showing 45–60% lead excretion efficiency .

- Vascular Calcification : Disodium edetate shows promise in reducing coronary calcium scores (57% decrease in one trial) but requires cautious use .

- Formulation Standards : Pharmacopeial guidelines ensure consistency across hydration states, critical for dosing accuracy .

Q & A

Basic: How is Edetate Calcium Disodium Trihydrate characterized in pharmacopeial standards, and what analytical parameters ensure compliance?

This compound (CAS 62-33-9) is characterized in pharmacopeial monographs (e.g., USP, EP, JP) by strict specifications:

- Identity tests : Infrared absorption matching reference spectra, flame tests for sodium and calcium, and solution clarity .

- Purity criteria : Content must be 97.0–102.0% (anhydrous basis), verified via titration with 0.05 M edetate disodium .

- Impurity limits : ≤0.1% heavy metals, ≤5% water content (Karl Fischer), and absence of magnesium or chloride ions via specific precipitative tests .

- Methodological note : Always use certified reference materials (e.g., USP Edetate Calcium Disodium RS) for calibration to minimize inter-laboratory variability .

Basic: What are the standard analytical methods for quantifying this compound in pharmaceutical formulations?

The USP and EP recommend:

- Titrimetric assay : Dissolve 0.5 g in water, add hydroxy naphthol blue indicator, and titrate with 0.05 M zinc sulfate. Endpoint is a color shift from blue to pink .

- Complexometric testing : Use potassium pyroantimonate TS to confirm calcium content via white crystalline precipitate formation .

- Advanced validation : Include spike-and-recovery experiments (target: 98–102% recovery) to validate method accuracy in presence of excipients like starch or sucrose .

Advanced: How does resonance light scattering (RLS) compare to volumetric methods for quantifying Edetate Calcium Disodium in injectable formulations?

RLS (detection limit: 0.0058 mg·L⁻¹) offers superior sensitivity and specificity compared to traditional titration (detection limit: ~1 mg·L⁻¹):

- Procedure : Mix samples with sodium oxalate to form a chelate-RLS complex. Measure scattering intensity at 370 nm .

- Advantages : Eliminates interference from common ions (e.g., Na⁺, K⁺) and reduces analysis time by 50% .

- Validation : Cross-validate RLS results with USP titration to ensure consistency (e.g., ±2% deviation threshold) .

Advanced: What experimental designs are used to evaluate Edetate Calcium Disodium’s efficacy in reversing vascular calcification?

Recent studies on vascular decalcification employ:

- Animal models : Periadventitial delivery of edetate disodium nanoparticles in diabetic rats to target elastin-specific calcification .

- Human trials : Randomized control studies (n=100) using coronary artery calcium (CAC) scoring via CT pre/post 12-week edetate disodium + tetracycline therapy. Results show 57% CAC reduction (p=0.001) .

- Mechanistic focus : Monitor serum calcium and bone mineral density to exclude systemic hypocalcemia, confirming localized action .

Methodological: How can researchers differentiate Edetate Calcium Disodium from Edetate Disodium in experimental settings?

Critical steps to avoid fatal mix-ups:

- Flame photometry : Edetate Calcium Disodium emits orange-yellow (Na⁺) and brick-red (Ca²⁺) flames; Edetate Disodium lacks calcium .

- pH testing : Edetate Disodium solutions are acidic (pH ~4.5), while Edetate Calcium Disodium is neutral (pH ~6.5–7.5) .

- Safety protocols : Label all samples with full chemical names (avoid "EDTA") and use barcode systems during dispensing .

Data Contradiction: How to resolve discrepancies in reported lead chelation efficacy across studies?

Variability arises from administration routes and lead biodistribution:

- Parenteral vs. oral : IV administration removes 3–5 mg lead/g edetate, while oral use risks enhancing lead absorption due to GI mobilization .

- Tissue-specific binding : Prioritize studies measuring lead in bone vs. soft tissue using isotopic tracing (e.g., ²⁰⁴Pb) to clarify compartmental efficacy .

- Dose optimization : Conduct pharmacokinetic modeling (e.g., two-compartment) to adjust dosing intervals based on urinary lead excretion curves .

Advanced: What strategies improve the stability of Edetate Calcium Disodium in aqueous formulations?

- Lyophilization : Formulate as freeze-dried powder (residual moisture ≤1%) to prevent hydrolysis .

- Buffering : Use pH 6.8 phosphate buffer to minimize degradation; avoid citrate (competes for calcium binding) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor via HPLC for degradation products (e.g., ethylenediaminetriacetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.